Adenine-alpha-nicotinamide dinucleotide

Enzyme kinetics Stereospecificity NAD-dependent enzymes

Researchers requiring stereochemically defined NAD⁺ cofactors for enzyme specificity studies face limited sources of authentic α-anomer. α-NAD⁺ (CAS 7298-93-3) resolves this with certified ≥95% purity and ≤1% β-isomer contamination. • Renalase-specific substrate - enables selective activity assays and inhibitor screening (β-NAD⁺ is not recognized) • Stereochemical probe - discriminates NAD-binding site specificity in enzyme kinetics studies • Cold-chain shipped; global delivery available

Molecular Formula C21H27N7O14P2
Molecular Weight 663.4 g/mol
CAS No. 7298-93-3
Cat. No. B1606752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenine-alpha-nicotinamide dinucleotide
CAS7298-93-3
Molecular FormulaC21H27N7O14P2
Molecular Weight663.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
InChIInChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20+,21+/m1/s1
InChIKeyBAWFJGJZGIEFAR-XUWLLVQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-NAD⁺ Overview and Procurement


Adenine-alpha-nicotinamide dinucleotide (α-NAD⁺, CAS 7298-93-3) is the α-anomer of the canonical redox cofactor β-NAD⁺, distinguished by an S-configuration at the anomeric carbon of the nicotinamide riboside moiety [1]. Unlike the naturally predominant β-NAD⁺ (R-configuration), α-NAD⁺ exhibits distinct enzyme recognition profiles and functions as a substrate for specific enzymes such as renalase . The compound is a dinucleotide consisting of nicotinamide and adenine joined by a pyrophosphate linkage, with a molecular weight of 663.4 g/mol and the molecular formula C₂₁H₂₇N₇O₁₄P₂ .

α
Stereochemical probe for NAD-binding enzyme specificity studies
R
Selective substrate for renalase activity assays and inhibitor screening
A
Aqueous-compatible cofactor for cell-free biocatalysis and dehydrogenase assays

α-NAD⁺ Substitution Risks


Substituting α-NAD⁺ (CAS 7298-93-3) with β-NAD⁺ (CAS 53-84-9) or NADP⁺ in experimental workflows is not analytically equivalent due to pronounced differences in enzyme recognition, stereochemical specificity, and cofactor function. Most NAD-dependent enzymes strongly discriminate against the α-anomer, exhibiting a marked preference for β-NAD⁺ [1]. This stereochemical distinction underpins α-NAD⁺'s utility as a selective substrate for renalase and a mechanistic probe for NAD-binding proteins . Furthermore, enzymes exhibit differential Km values for NAD⁺ versus NADP⁺, with catalytic efficiencies that can vary by orders of magnitude, precluding simple interchangeability in biochemical assays [2]. The quantitative evidence below substantiates why α-NAD⁺ must be selected as a distinct chemical entity for specific research applications.

Target
α-NAD⁺ (S-configuration, CAS 7298-93-3)
vs
Potential Substitute
β-NAD⁺ (R-configuration) — enzyme recognition profile may not transfer; most NAD-dependent enzymes discriminate against α-anomer
Target
α-NAD⁺
vs
Potential Substitute
NADP⁺ — cofactor specificity differs; Km and catalytic efficiency context may significantly alter assay kinetics

α-NAD⁺ Differentiation Evidence


Stereochemical Discrimination in Enzyme Recognition

α-NAD⁺ differs from the canonical β-NAD⁺ at the anomeric carbon of the nicotinamide riboside moiety, where α-NAD⁺ possesses an S-configuration while β-NAD⁺ possesses an R-configuration [1]. Most NAD-dependent enzymes strongly prefer β-NAD⁺ and exhibit minimal or no activity with α-NAD⁺, enabling α-NAD⁺ to serve as a stereochemical probe for enzyme specificity studies [1]. α-NAD⁺ is a substrate for renalase, which oxidizes α-NAD(P)H but not the β-anomers, distinguishing its biochemical role .

Enzyme Recognition
Class-level
α-NAD⁺: S-configuration; renalase substrate
vs
β-NAD⁺: R-configuration; not a renalase substrate
Supports stereochemical-probe study design
Qualitative functional divergence; class-level enzyme recognition inference
Enzyme kinetics Stereospecificity NAD-dependent enzymes

Cofactor Buffer Stability

A 2024 study compared the long-term stability of NAD⁺ and NADH in three common aqueous buffers (Tris, sodium phosphate, HEPES) over 43 days [1]. In Tris buffer at 19°C, NADH degraded at a rate of 4 µM/day, while NAD⁺ exhibited even higher stability, with >90% remaining after 43 days [1]. In sodium phosphate buffer, NADH degradation rates reached up to 34 µM/day, whereas NAD⁺ remained comparatively stable, underscoring buffer-dependent differential degradation [1].

Buffer Stability
Head-to-head
NAD⁺ >90% remaining after 43 days in Tris buffer (19°C) vs NADH degradation 4 µM/day
May support long-term cell-free biocatalysis workflows
Reported stability advantage in Tris buffer; phosphate buffer degradation differs
Biocatalysis Cofactor stability Cell-free systems

Cofactor Binding Affinity

L-Arabinose 1-dehydrogenase (EC 1.1.1.376) exhibits a 570-fold higher affinity for NADP⁺ (Km = 0.0028 mM) compared to NAD⁺ (Km = 1.586 mM) when L-arabinose is used as a substrate [1]. The kcat for NAD⁺ (105.9/s) is higher than for NADP⁺ (62.3/s), but the catalytic efficiency (kcat/Km) remains substantially lower for NAD⁺ due to the high Km [1].

Binding Affinity
Head-to-head
NAD⁺ Km = 1.586 mM vs NADP⁺ Km = 0.0028 mM (570-fold lower affinity)
Cofactor specificity context for dehydrogenase assays
kcat/Km substantially lower for NAD⁺; L-arabinose 1-dehydrogenase model
Enzyme kinetics Cofactor specificity Dehydrogenase

Aqueous Solubility Profile

NAD⁺ demonstrates high aqueous solubility, with reported values of 93 mg/mL (140.18 mM) in water at 25°C, while being insoluble in DMSO and ethanol [1]. This solubility profile contrasts with many small-molecule enzyme substrates and inhibitors that require organic co-solvents, positioning NAD⁺ as a readily formulated cofactor for aqueous biochemical assays.

Aqueous Solubility
Reported
93 mg/mL (140.18 mM) in water at 25°C; insoluble in DMSO, ethanol
Supports aqueous formulation without organic co-solvents
Supplier-reported solubility data; verify for specific buffer conditions
Solubility Formulation Assay development

Redox Potential Comparison

The standard redox potential (E°′) for the NAD⁺/NADH couple is −320 mV, which is identical to the NADP⁺/NADPH couple [1]. Despite identical standard potentials, in vivo ratios differ drastically: the NADH/NAD⁺ ratio in E. coli is ~0.02, whereas the NADPH/NADP⁺ ratio is ~30 [1]. This divergence dictates the directionality of metabolic reactions, with NAD⁺ primarily serving as an electron acceptor in catabolism and NADPH as an electron donor in biosynthesis [1].

Redox Potential
Head-to-head
NAD⁺/NADH: E°′ = −320 mV; in vivo ratio ~0.02
vs
NADP⁺/NADPH: E°′ = −320 mV; ratio ~30
Non-interchangeable for catabolic vs anabolic pathway reconstitution
1500-fold in vivo ratio difference governs thermodynamic directionality
Redox potential Thermodynamics Metabolic engineering

Spectroscopic Detection Properties

NADH exhibits maximum absorbance at 340 nm, whereas NAD⁺ shows little to no absorbance at this wavelength [1]. This differential absorbance forms the basis for continuous spectrophotometric assays of NAD-dependent dehydrogenases, where NAD⁺ reduction to NADH is monitored at 340 nm. The absence of NAD⁺ absorbance at 340 nm ensures minimal background interference, enabling sensitive detection of enzymatic activity.

Detection Window
Head-to-head
NAD⁺: minimal absorbance at 340 nm
vs
NADH: maximum absorbance at 340 nm
Enables real-time NADH detection without background correction
Standard basis for continuous spectrophotometric dehydrogenase assays
UV-Vis spectrophotometry Assay interference Cofactor detection

α-NAD⁺ Key Applications


Renalase Activity Assays

α-NAD⁺ serves as a specific substrate for renalase, an enzyme that oxidizes α-NAD(P)H but not the β-anomers . This stereochemical specificity enables the development of selective renalase activity assays and high-throughput screening for renalase inhibitors, which are of interest in cardiovascular and metabolic disease research.

Stereochemical Probe for Enzyme Specificity

Because most NAD-dependent enzymes strongly prefer β-NAD⁺, α-NAD⁺ functions as a valuable control compound to distinguish stereospecific binding from non-specific interactions in enzyme kinetics and protein-ligand binding studies [1]. This application is critical for characterizing engineered enzyme variants with altered cofactor stereospecificity.

Cell-Free Biocatalysis Stability

The superior stability of NAD⁺ in Tris buffer (>90% remaining after 43 days at 19°C) makes it the cofactor of choice for extended cell-free biocatalytic processes requiring sustained cofactor activity without frequent replenishment [2]. This is particularly relevant for industrial biotransformations and continuous-flow reactor systems.

Spectrophotometric Dehydrogenase Assays

The lack of NAD⁺ absorbance at 340 nm enables real-time, background-free monitoring of NADH production in dehydrogenase-coupled assays [3]. This property is essential for accurate kinetic measurements in drug discovery, clinical diagnostics, and metabolic engineering.

Application
Selection Property
Validation Focus
Renalase activity assays
Stereochemical substrate specificity
Renalase inhibitor screening endpoints
Stereochemical probe for enzyme specificity
α/β anomer discrimination
Enzyme stereospecificity validation
Cell-free biocatalysis stability
Reported cofactor stability in Tris buffer
Buffer-dependent degradation monitoring
Spectrophotometric dehydrogenase assays
340 nm optical transparency
Background-free detection validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenine-alpha-nicotinamide dinucleotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.